molecular formula C11H10N2S B6543977 2-(Pyridin-3-ylmethylsulfanyl)pyridine CAS No. 4262-04-8

2-(Pyridin-3-ylmethylsulfanyl)pyridine

Cat. No.: B6543977
CAS No.: 4262-04-8
M. Wt: 202.28 g/mol
InChI Key: HSXDYHXBGMQDNZ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethylsulfanyl)pyridine is an organic compound with the molecular formula C11H10N2S It consists of two pyridine rings connected by a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethylsulfanyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-bromomethylpyridine with 2-mercaptopyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetonitrile or dimethylformamide. The general reaction scheme is as follows:

3-Bromomethylpyridine+2-MercaptopyridineK2CO3This compound\text{3-Bromomethylpyridine} + \text{2-Mercaptopyridine} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 3-Bromomethylpyridine+2-MercaptopyridineK2​CO3​​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethylsulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-Chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Thiol derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

2-(Pyridin-3-ylmethylsulfanyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl linkage and pyridine rings can participate in various interactions, including hydrogen bonding, coordination with metal ions, and π-π stacking, which contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylmethylsulfanyl)pyridine
  • 2-(Pyridin-4-ylmethylsulfanyl)pyridine
  • 2-(Pyridin-3-ylmethylsulfanyl)quinoline

Uniqueness

2-(Pyridin-3-ylmethylsulfanyl)pyridine is unique due to the specific positioning of the sulfanyl linkage and the pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXDYHXBGMQDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295994
Record name 2-(pyridin-3-ylmethylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4262-04-8
Record name NSC106686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(pyridin-3-ylmethylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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